molecular formula C53H84NO14P B1684004 雷达福林 CAS No. 572924-54-0

雷达福林

货号 B1684004
CAS 编号: 572924-54-0
分子量: 990.2 g/mol
InChI 键: BUROJSBIWGDYCN-QVXCGEACSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ridaforolimus, also known as AP23573 and MK-8669, is an investigational targeted and small-molecule inhibitor of the protein mTOR . This protein acts as a central regulator of protein synthesis, cell proliferation, cell cycle progression, and cell survival, integrating signals from proteins such as PI3K, AKT, and PTEN, which are known to be important to malignancy .


Synthesis Analysis

Ridaforolimus is a novel non-prodrug analogue of rapamycin, designed to inhibit the growth and proliferation of tumor cells by inhibiting the activity of the mTOR protein . It offers improved aqueous solubility, stability, and affinity compared to rapamycin .


Molecular Structure Analysis

The molecular formula of Ridaforolimus is C53H84NO14P . Its molar mass is 990.222 g·mol−1 .


Chemical Reactions Analysis

Ridaforolimus has been reported to cause mucositis of the mouth and rectum in a patient during chemotherapy for Ewing’s sarcoma of the pelvis .


Physical And Chemical Properties Analysis

Ridaforolimus has a molecular formula of C53H84NO14P and a molar mass of 990.21 . It is a potent small-molecule inhibitor of the protein mTOR .

科学研究应用

肉瘤中的抗肿瘤活性

雷达福林在转移性肉瘤和子宫内膜癌患者中显示出显着的活性。一项 II 期试验表明,雷达福林导致无进展生存期 (PFS) 结果与晚期和预先治疗的肉瘤患者的历史指标相比更有利(Chawla 等人,2012)。另一项研究指出,PTEN 的缺失或子宫内膜但非肉瘤细胞系中磷酸化或总 AKT 水平升高与对雷达福林的敏感性更高相关。该研究还强调了在用雷达福林治疗前 G0-G1 期细胞的相关性(Squillace 等人,2011)

在各种癌症类型中的应用

雷达福林已被评估用于治疗多种癌症,包括乳腺癌、子宫内膜癌、非小细胞肺癌和前列腺癌。它作为单一药物在晚期子宫内膜癌中的疗效已得到证实,显示出抗肿瘤活性和可接受的耐受性(Colombo 等人,2013)。此外,雷达福林与其他药物联合使用,已显示出增强的通路抑制作用和在接受过大量预先治疗的晚期癌症患者中具有良好的临床活性(Di Cosimo 等人,2014)

小儿肿瘤学应用

雷达福林已在患有难治性实体瘤的儿科患者中进行测试,证明其耐受性良好,可能代表小儿恶性肿瘤的治疗选择。一项涉及儿科患者的研究显示,在测试的剂量范围内没有剂量限制性毒性,表明其作为该组治疗选择的潜力(Gore 等人,2013)

药代动力学和安全性

研究还集中在雷达福林的药代动力学和安全性上。一项针对患有晚期实体瘤的中国成年患者的 I 期研究调查了雷达福林的药代动力学和安全性特征,显示出与之前报道的高加索人和日本患者相似的副作用和药代动力学特征(Liu 等人,2013)。另一项研究探讨了食物对雷达福林药代动力学的最小影响,表明它应该不考虑食物服用(Stroh 等人,2012)

作用机制

Target of Action

Ridaforolimus, also known as AP23573 and MK-8669 , is a targeted and small-molecule inhibitor of the protein mTOR . mTOR is a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation . It acts as a central regulator of cell growth and division, integrating signals from proteins such as PI3K, AKT, and PTEN, which are known to be important to malignancy .

Mode of Action

Ridaforolimus inhibits the mammalian target of rapamycin (mTOR), thereby interfering with cell growth, division, metabolism, and angiogenesis . This inhibition creates a starvation-like effect in cancer cells . The compound exhibits a predominantly cytostatic mode of action .

Biochemical Pathways

Ridaforolimus affects the mTOR pathway, which is hyperactivated through oncogenic transformation in many human malignancies . mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways, which cancer cells need to proliferate . The mTOR pathway’s activity is mediated through mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Pharmacokinetics

It is known that ridaforolimus has improved aqueous solubility, stability, and affinity compared to rapamycin .

Result of Action

The administration of Ridaforolimus to tumor cells in vitro results in dose-dependent inhibition of mTOR activity with concomitant effects on cell growth and division . It also has potent inhibitory effects on vascular endothelial growth factor secretion, endothelial cell growth, and glucose metabolism .

Action Environment

The action of Ridaforolimus is influenced by environmental conditions as mTOR functions as a sensor of nutrient, mitogen, and energy levels . .

安全和危害

Ridaforolimus is classified as having specific target organ toxicity through repeated exposure, and it is hazardous to the aquatic environment . It may cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life .

未来方向

Ridaforolimus has shown promise in clinical trials for treating various tumors, including endometrial cancer, ovarian cancer, prostate cancer, breast cancer, renal cell carcinoma, and other solid tumors . Future research could involve a comparative investigation into the respective roles of Ridaforolimus and Rapamycin in cancer treatment .

属性

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-12-[(2R)-1-[(1S,3R,4R)-4-dimethylphosphoryloxy-3-methoxycyclohexyl]propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/b15-13+,18-14+,33-19+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUROJSBIWGDYCN-GAUTUEMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OP(=O)(C)C)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H84NO14P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025942
Record name Ridaforolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

990.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate.
Record name Ridaforolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ridaforolimus

CAS RN

572924-54-0
Record name Ridaforolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=572924-54-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ridaforolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0572924540
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ridaforolimus
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06233
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ridaforolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rapamycin, 42-(dimethylphosphinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIDAFOROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48Z35KB15K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ridaforolimus
Reactant of Route 2
Ridaforolimus
Reactant of Route 3
Ridaforolimus
Reactant of Route 4
Ridaforolimus
Reactant of Route 5
Ridaforolimus
Reactant of Route 6
Ridaforolimus

Q & A

A: Ridaforolimus (Deforolimus), a non-prodrug rapamycin analog, selectively inhibits the mammalian target of rapamycin (mTOR). [, , , ]

A: Ridaforolimus (Deforolimus) binds to the FKBP12 protein, forming a complex that interacts with and inhibits the kinase activity of mTOR complex 1 (mTORC1). [, ]

A: Inhibiting mTORC1 leads to a decrease in the phosphorylation of downstream targets, including 4E-BP1 and S6K1, ultimately impacting cell growth, proliferation, angiogenesis, and metabolism. [, , , ]

ANone: The molecular formula of Ridaforolimus (Deforolimus) is C₅₁H₈₁NO₁₄, and its molecular weight is 932.17 g/mol.

A: Ridaforolimus (Deforolimus) exhibits improved stability compared to rapamycin, but specific data on its stability under various conditions would require further investigation and consultation of drug product information. []

ANone: Ridaforolimus (Deforolimus) is a kinase inhibitor and does not exhibit catalytic properties itself. It acts by binding to mTOR and blocking its kinase activity.

A: Research highlights the development of a DSPE-PEG2000 micellar formulation of Ridaforolimus (Deforolimus) that significantly enhances its solubility and half-life in rats, suggesting improved bioavailability. []

ANone: The provided research focuses primarily on the clinical aspects of Ridaforolimus (Deforolimus). Information regarding SHE regulations would need to be obtained from relevant regulatory agencies and drug safety data sheets.

A: Ridaforolimus (Deforolimus) exhibits non-linear pharmacokinetics. Oral bioavailability data is available, but specific details on absorption would require further investigation. []

ANone: Specific details on the distribution of Ridaforolimus (Deforolimus) are not provided in the research.

A: Similar to sirolimus, Ridaforolimus (Deforolimus) is primarily metabolized by the CYP3A4 enzyme. []

ANone: Specific details on the elimination pathways of Ridaforolimus (Deforolimus) are not outlined in the provided research.

A: The half-life of Ridaforolimus (Deforolimus) is prolonged, ranging from 30 to 60 hours depending on the dosage and formulation. [, ]

A: Decreased phosphorylation of 4E-BP1 in peripheral blood mononuclear cells (PBMCs) and skin biopsies serves as a pharmacodynamic marker of mTOR inhibition. [, , , ]

A: Ridaforolimus (Deforolimus) demonstrated potent antiproliferative effects in various cancer cell lines, including sarcoma, endometrial, breast, and prostate cancer cells. [, , , , , , ]

A: Ridaforolimus (Deforolimus) demonstrated significant antitumor activity in xenograft models of sarcoma, endometrial, and prostate cancers. [, , , ]

A: Numerous clinical trials, including Phase I, II, and III studies, have investigated Ridaforolimus (Deforolimus) in patients with various cancers, notably sarcomas, endometrial cancer, and breast cancer. [, , , , , , , , , , , , ]

A: Resistance mechanisms to Ridaforolimus (Deforolimus) are not fully elucidated, but research suggests that activation of the Akt pathway, potentially through feedback loops, may contribute to resistance. [, ]

A: While specific cross-resistance patterns are not discussed, research indicates that combining Ridaforolimus (Deforolimus) with other targeted therapies, such as Akt inhibitors or anti-IGF1R antibodies, might overcome resistance mechanisms. [, , ]

A: The development of the DSPE-PEG2000 micellar formulation aims to improve drug delivery and bioavailability of Ridaforolimus (Deforolimus). []

A: Research suggests that patients with PTEN-deficient tumors or those exhibiting high Ki67 index and low RAS gene signature might be more sensitive to Ridaforolimus (Deforolimus) treatment. [, , ]

A: Decreased phosphorylation of 4E-BP1 in PBMCs and tumor tissue can be used to monitor mTOR inhibition and treatment response. [, , , ]

ANone: Specific details regarding the analytical methods used to quantify Ridaforolimus (Deforolimus) are not provided in the research.

ANone: The provided research focuses primarily on the pharmacological and clinical aspects of Ridaforolimus (Deforolimus). Information regarding environmental impact, dissolution properties, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications would require further investigation and consultation of specialized resources.

A: Research on Ridaforolimus (Deforolimus) has advanced the understanding of mTOR signaling in cancer and contributed to the development of novel therapeutic strategies for sarcomas, endometrial cancer, and other malignancies. [, , , ]

A: Beyond oncology, research on Ridaforolimus (Deforolimus) and its interactions with the mTOR pathway may have implications for other areas like immunology, metabolism, and aging. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。